molecular formula C9H19N B1323237 N,2,3-trimethylcyclohexanamine CAS No. 42195-94-8

N,2,3-trimethylcyclohexanamine

Cat. No.: B1323237
CAS No.: 42195-94-8
M. Wt: 141.25 g/mol
InChI Key: ZNYHMFMQFFSNIH-UHFFFAOYSA-N
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Description

N,2,3-Trimethylcyclohexanamine is an organic compound with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . This compound is characterized by a cyclohexane ring substituted with three methyl groups and an amine group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-trimethylcyclohexanamine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,2,3-Trimethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N,2,3-Trimethylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2,3-trimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,3-Trimethylcyclohexanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research applications and industrial processes .

Properties

IUPAC Name

N,2,3-trimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-5-4-6-9(10-3)8(7)2/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYHMFMQFFSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962358
Record name N,2,3-Trimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42195-94-8
Record name N,2,3-Trimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42195-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,3-Trimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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